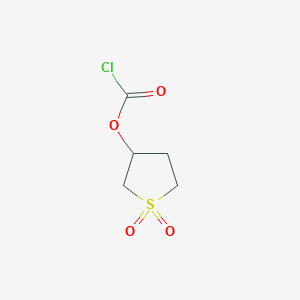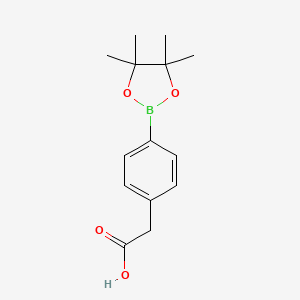![molecular formula C11H11ClFN3OS B1364624 5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 667414-15-5](/img/structure/B1364624.png)
5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
説明
The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .
Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, and reactions with nucleophiles at the carbon atoms . The specific reactions that this compound would undergo would depend on the exact nature of the substituents.科学的研究の応用
Intermolecular Interactions and Structural Analysis
- Analysis of lp⋯π Intermolecular Interactions : A study synthesized biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, and analyzed their crystal structures. These structures showed various intermolecular interactions, crucial for understanding the compound's behavior in different environments. The study provided insights into the intermolecular interactions and energetics of such compounds, which could be relevant for 5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (Shukla et al., 2014).
Pharmacological Studies and Activity Screening
- Synthesis and Evaluation of Antimicrobial Activities : A study focusing on the synthesis of some new 1,2,4-triazoles from isonicotinic acid hydrazide evaluated their antimicrobial activities. This research highlights the potential of 1,2,4-triazoles in developing new antimicrobial agents, which can be extended to the specific compound (Bayrak et al., 2009).
Synthetic Methods and Chemical Properties
- New Synthetic Method for Herbicide Carfentrazone-Ethyl : A study developed a new synthetic method for the herbicide carfentrazone-ethyl, starting from a related 1,2,4-triazole derivative. This research indicates the potential for developing efficient synthetic pathways for agriculturally relevant compounds, which might include derivatives like the one (Fan et al., 2015).
Biological and Medicinal Chemistry Research
- Synthesis and Pharmacological Studies of Sulphur Containing Derivatives : A study designed a procedure for synthesizing novel sulphur-containing 1,2,4-triazole derivatives and screened them for pharmacological activity. This work shows the relevance of such compounds in medicinal chemistry and drug discovery processes (Rao et al., 2014).
将来の方向性
作用機序
Target of Action
A structurally similar compound, 2-(2-chloro-4-fluorophenoxy)-2-methyl-n-[(1r,2s,3s,5s,7s)-5-(methylsulfonyl)-2-adamantyl]propanamide, targets theCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisone to cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response.
Mode of Action
A related compound, pyraflufen-ethyl, inhibits the enzyme activity ofprotoporphyrinogen oxidase (Protox) . Protox is an essential enzyme in the heme and chlorophyll biosynthetic pathway. Inhibition of Protox leads to the accumulation of protoporphyrin IX, a photodynamic compound that, upon light activation, leads to the production of reactive oxygen species, causing cell damage and death.
Biochemical Pathways
Based on the mode of action of the related compound, pyraflufen-ethyl, it can be inferred that the compound may affect theheme and chlorophyll biosynthetic pathway .
Result of Action
Based on the mode of action of the related compound, pyraflufen-ethyl, it can be inferred that the compound may lead to the production ofreactive oxygen species , causing cell damage and death .
生化学分析
Biochemical Properties
5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s interaction with enzymes such as protoporphyrinogen oxidase (Protox) suggests its potential as an enzyme inhibitor . Additionally, its binding interactions with proteins and other biomolecules contribute to its biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior . Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to inhibit enzymes such as protoporphyrinogen oxidase (Protox) is a key aspect of its molecular mechanism . This inhibition leads to downstream effects on metabolic pathways and cellular processes. Additionally, the compound’s binding interactions with proteins and other biomolecules contribute to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound has been observed to affect cellular processes and gene expression, highlighting the importance of temporal effects in laboratory studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . Toxic or adverse effects have been observed at high doses, indicating the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of protoporphyrinogen oxidase (Protox) is a key aspect of its involvement in metabolic pathways . This inhibition affects the production of metabolites and influences overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues and cellular compartments influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization affects its interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
3-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3OS/c1-2-16-10(14-15-11(16)18)6-17-9-4-3-7(13)5-8(9)12/h3-5H,2,6H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZMNXGLWAGLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395676 | |
| Record name | 5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667414-15-5 | |
| Record name | 5-[(2-Chloro-4-fluorophenoxy)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667414-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)
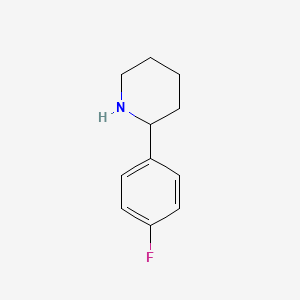
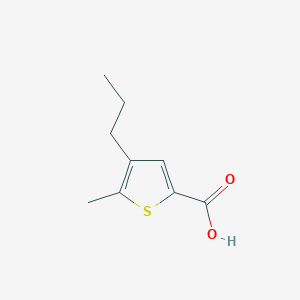
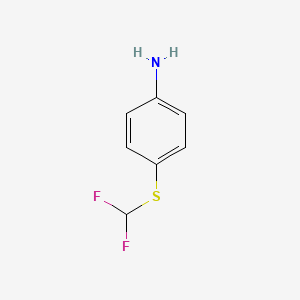

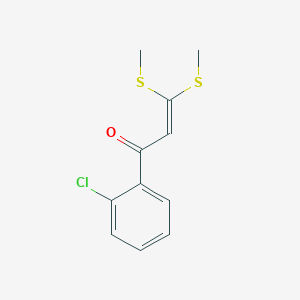
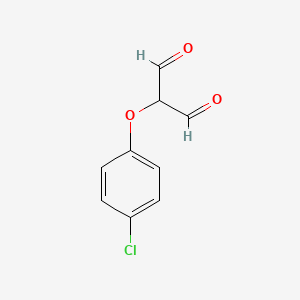
![4-chloro-3-nitrobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B1364566.png)

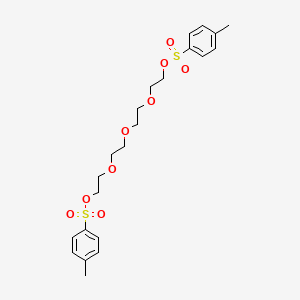
![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)
